molecular formula C21H18N4O2 B2720908 N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 891394-13-1

N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2720908
CAS No.: 891394-13-1
M. Wt: 358.401
InChI Key: ZOLOTSCWPWATQB-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

The synthesis of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties was explored for potential antimicrobial applications. The compounds were tested for their antimicrobial activity, showcasing the chemical versatility of pyridazine derivatives in developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Synthesis of Fused Azines

A general route was established for the synthesis of a novel class of pyridazin-3-one derivatives. This research highlighted the potential utility of these compounds in synthesizing fused azines, contributing to the broader chemical applications of pyridazin-3-one structures in scientific research (Ibrahim & Behbehani, 2014).

Inotropic Activity

Research on dihydropyridazinone cardiotonics discovered potent positive inotropic activity in certain compounds, demonstrating the relevance of pyridazinyl derivatives in cardiovascular research and their potential therapeutic applications (Robertson et al., 1986).

Antifungal Agents

The development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents showcases another scientific application of similar compounds. This research emphasizes the significance of structural modifications to enhance biological activity and specificity against fungal pathogens (Bardiot et al., 2015).

Anticancer Drug Synthesis

A study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug highlights the application of acetamide derivatives in oncology, focusing on their potential to target specific cancer pathways (Sharma et al., 2018).

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-6-7-17(10-15(14)2)19-8-9-21(27)25(24-19)13-20(26)23-18-5-3-4-16(11-18)12-22/h3-11H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLOTSCWPWATQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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